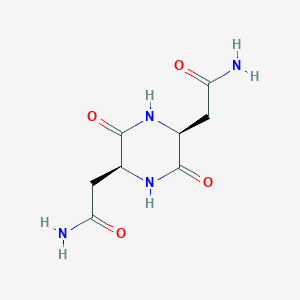

2,2'-((2S,5S)-3,6-Dioxopiperazine-2,5-diyl)diacetamide

Descripción general

Descripción

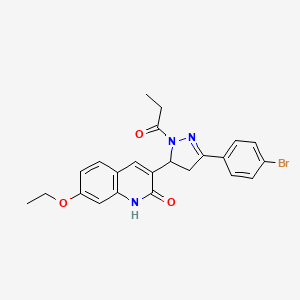

“2,2’-((2S,5S)-3,6-Dioxopiperazine-2,5-diyl)diacetamide” is a chemical compound with the molecular formula C8H10N2O6 . It has an average mass of 230.175 Da and a monoisotopic mass of 230.053879 Da . This compound has two defined stereocentres .

Molecular Structure Analysis

The exact structure of “2,2’-((2S,5S)-3,6-Dioxopiperazine-2,5-diyl)diacetamide” was determined via single crystal X-ray diffraction analysis . The crystal was found to be of the orthorhombic space group P2 1 2 1 2 1 (No. 19, noncentrosymmetric, chiral) with a Flack parameter of 0.0(5) at 90 K .Chemical Reactions Analysis

While specific chemical reactions involving “2,2’-((2S,5S)-3,6-Dioxopiperazine-2,5-diyl)diacetamide” are not available, similar compounds have been used to prepare rhodium metal complexes, which are used as catalysts in asymmetric hydrogenation reactions .Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 835.0±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 131.8±6.0 kJ/mol and a flash point of 458.8±30.1 °C . The index of refraction is 1.517, and it has a molar refractivity of 47.2±0.3 cm3 . It has 8 H bond acceptors, 4 H bond donors, and 4 freely rotating bonds .Aplicaciones Científicas De Investigación

Chemical Structure and Derivatives

Dioxopiperazines like 2,2'-((2S,5S)-3,6-Dioxopiperazine-2,5-diyl)diacetamide have versatile structures, leading to different regioisomeric forms, each derived from distinct bond-disconnection precursors. The 2,5-Dioxopiperazines, specifically, are cyclodipeptides obtained via condensation of two α-amino acids, showcasing a fascinating aspect of their chemistry and potential for diverse biological applications (Witiak & Wei, 1990).

Inhibition of Topoisomerase II

Bis(2,6-dioxopiperazine) derivatives like ICRF-193 exhibit unique characteristics as topoisomerase II inhibitors. They stand out by not binding DNA and not stabilizing topoisomerase II-DNA strand passing intermediates, termed "cleavable complexes". The structural configuration, specifically the stereochemistry of the alkanediyl linker, is crucial for their activity, indicating a targeted and highly specific mode of action (Snapka et al., 1996).

Synthetic Approaches and Structural Diversity

The synthesis of 3,6-dialkyl-1,4-dihydroxy-2,5-dioxopiperazines showcases the chemical versatility and the potential for creating a wide array of derivatives. This diversity in structure could lead to a range of biological activities, offering a broad spectrum of applications in scientific research (Ohta et al., 1982).

Biological Evaluation and Activity

The biological activity of certain 2,5-dioxopiperazine derivatives, such as the antimicrobial and potent cytotoxic activity of (E,E)-3,6-Bis(2,5-Dimethoxybenzylidene-2,5-Dioxopiperazine), highlights the potential of these compounds in pharmaceutical and therapeutic applications. The results from these studies underline the importance of molecular configuration in the expression of biological activity, paving the way for targeted drug design and development (Ong et al., 1988).

Mecanismo De Acción

Target of Action

It is categorized as an inhibitor, suggesting that it likely interacts with specific proteins or enzymes to exert its effects .

Biochemical Pathways

Given its wide range of biological activities, it likely impacts multiple pathways related to cell proliferation, apoptosis, and immune response .

Pharmacokinetics

Its solubility in dmso suggests that it may be well-absorbed and distributed in the body .

Result of Action

This compound has been reported to induce apoptosis, inhibit cell proliferation, and regulate immune response . It also exhibits a wide range of biological activities, including antitumor, antifungal, antibacterial, antiviral, and immunomodulatory effects .

Action Environment

Its storage recommendation at -20°c suggests that temperature could be a significant factor affecting its stability .

Propiedades

IUPAC Name |

2-[(2S,5S)-5-(2-amino-2-oxoethyl)-3,6-dioxopiperazin-2-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O4/c9-5(13)1-3-7(15)12-4(2-6(10)14)8(16)11-3/h3-4H,1-2H2,(H2,9,13)(H2,10,14)(H,11,16)(H,12,15)/t3-,4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHCRFVPPMTPGK-IMJSIDKUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(=O)NC(C(=O)N1)CC(=O)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1C(=O)N[C@H](C(=O)N1)CC(=O)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2S,5S)-5-(carbamoylmethyl)-3,6-dioxopiperazin-2-yl]acetamide | |

CAS RN |

88206-98-8 | |

| Record name | 2-[(2S,5S)-5-(carbamoylmethyl)-3,6-dioxopiperazin-2-yl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2S,5S)-3,6-Dioxo-2,5-piperazinediacetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZXY77KXZ8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,5-dioxopyrrolidin-1-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2501566.png)

![N-(2-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2501572.png)

![1-methyl-3-[[5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one](/img/structure/B2501574.png)

![3-Chlorobenzyl 5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2501576.png)

![N-(2-ethoxyphenyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2501578.png)

![6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine](/img/structure/B2501579.png)

![(3-Amino-5-((4-fluorophenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2501587.png)

![2-[8-(3,5-Diethylpyrazolyl)-3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxo-1,3,7-t rihydropurinyl]acetamide](/img/structure/B2501588.png)